2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene
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Overview
Description
The compound 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene is a multifunctional aromatic molecule that is not directly discussed in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their properties, which can provide insights into the behavior of similar compounds. For instance, the thermal properties of perfluoroalkyl ethoxy-substituted nitrobenzenes and benzonitriles are explored, revealing smectic properties and the importance of fluorophilic and polar interactions in molecular arrangements . Additionally, the reactivity of different nitrobenzene derivatives with nucleophiles and the influence of meta-substitution on the activating nitro group are discussed .
Synthesis Analysis
The synthesis of related compounds such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene involves the reaction of a dimethoxybenzene precursor with nitric acid, followed by characterization techniques like X-ray crystallography, NMR, and FT-IR . Another example is the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene through methoxylation and demethylation, with the reaction conditions optimized for yield and purity .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, shows planar and parallel fragments linked through an ethylene bridge, indicating the potential for planarity in similar structures . The influence of substituents on the molecular conformation and the interactions between different functional groups can be inferred from these studies.
Chemical Reactions Analysis
The reactivity of nitrobenzene derivatives with various nucleophiles is highlighted in several papers. For example, the SNAr reaction is discussed, where the nature of the nucleophile affects the substitution pattern on the nitrobenzene ring . The photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine demonstrates dual mechanistic pathways involving different triplet excited states .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure and substituents. The smectic properties of some nitrobenzene derivatives are characterized by X-ray diffraction, indicating the importance of molecular length and interactions in phase behavior . The reactivity of 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide with proteins and amino acids suggests that the presence of fluorine and nitro groups can impart hydrophilic properties and affect the stability of derivatives .
Scientific Research Applications
Chemoselective Hydrogenation : Todor Baramov et al. (2017) explored the chemoselective, continuous, multistep reduction of iodo-nitroaromatics, such as 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene, in a fixed-bed hydrogenation reactor. They found that using specific platinum catalysts enabled the conversion of such compounds into corresponding anilines with high selectivity on a preparative scale (Baramov et al., 2017).
Molecular Geometry and Rotational Barriers : P. Chen and Y. Chieh (2002) conducted a density functional theory study on the molecular geometries and internal rotational barriers of various nitroaromatic compounds, including those similar to this compound. This research provides insights into the electronic structure and reactivity of such molecules (Chen & Chieh, 2002).
Molecular Ordering of Smectogenic Compounds : D. Ojha and V. Pisipati (2003) analyzed the molecular ordering of smectogenic compounds, focusing on translatory and orientational motions. Their research contributes to the understanding of long-range intermolecular interactions in compounds similar to this compound (Ojha & Pisipati, 2003).
Microwave Mediated Reduction : J. Spencer et al. (2008) investigated the reduction of nitroaromatics containing heterocycles and fluorine, including compounds related to this compound, under microwave irradiation. This study contributes to the field of green chemistry and efficient synthesis methods (Spencer et al., 2008).
Palladium-Catalyzed Amination : Y. M. Kim and Shu Yu (2003) explored the palladium-catalyzed amination of electron-deficient aryl fluorides, which is relevant to the transformation of compounds like this compound. This research is significant for the development of new synthetic pathways in organic chemistry (Kim & Yu, 2003).
Mechanism of Action
Target of Action
As a nitrobenzene derivative, it may interact with various enzymes and proteins within the cell.
Mode of Action
Nitrobenzenes are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the cellular environment, potentially affecting the function of target molecules .
Biochemical Pathways
Nitrobenzenes can participate in multistep synthesis reactions, which may involve nitration, conversion of the nitro group to an amine, and bromination . These reactions could potentially affect various biochemical pathways within the cell .
Pharmacokinetics
The presence of functional groups such as nitro, fluoro, iodo, and methoxy could influence its pharmacokinetic properties, including its solubility, absorption, distribution, metabolism, and excretion .
Result of Action
The compound’s potential interactions with cellular targets and its participation in various reactions suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene. Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with cellular targets .
properties
IUPAC Name |
3-fluoro-1-iodo-4-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCXDDFPRUBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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